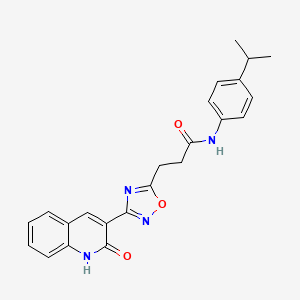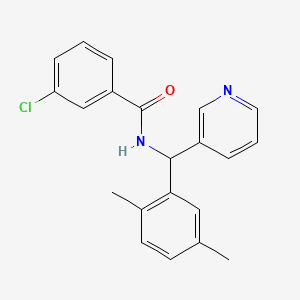
3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide, also known as DPA-714, is a compound that has been extensively studied for its potential use in imaging and treating neuroinflammation.
Mécanisme D'action
3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide binds to the translocator protein (TSPO), which is expressed on the outer mitochondrial membrane of activated microglia and astrocytes. TSPO is involved in the transport of cholesterol across the mitochondrial membrane and is upregulated in response to neuroinflammation. This compound binding to TSPO allows for the detection of activated microglia and astrocytes using positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has also been shown to have a high affinity for TSPO, making it an effective imaging agent for neuroinflammation. In addition, this compound has been shown to cross the blood-brain barrier, allowing for imaging of neuroinflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide for imaging neuroinflammation is its high specificity for TSPO, allowing for accurate detection of activated microglia and astrocytes. However, one limitation is that TSPO expression can also be upregulated in response to other stimuli, such as oxidative stress, making it difficult to distinguish between different types of inflammation.
Orientations Futures
For 3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide include the development of new imaging techniques and the exploration of its potential therapeutic uses. New imaging techniques could improve the sensitivity and specificity of this compound for detecting neuroinflammation. Additionally, this compound has been shown to have anti-inflammatory properties, suggesting that it may have potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to explore these potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2,5-dimethylphenyl(pyridin-3-yl)methanol in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
3-chloro-N-((2,5-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been primarily studied for its potential use in imaging neuroinflammation. Neuroinflammation is a process that occurs in the brain in response to injury or disease and is characterized by the activation of microglia and astrocytes. These activated cells release pro-inflammatory cytokines, chemokines, and reactive oxygen species, which can lead to neuronal damage and cell death. Imaging neuroinflammation is important for the diagnosis and monitoring of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-chloro-N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c1-14-8-9-15(2)19(11-14)20(17-6-4-10-23-13-17)24-21(25)16-5-3-7-18(22)12-16/h3-13,20H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHBFTYWHQXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709082.png)
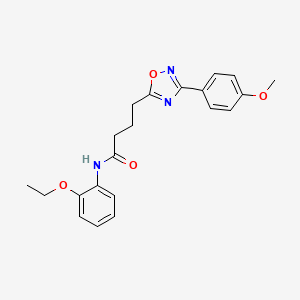

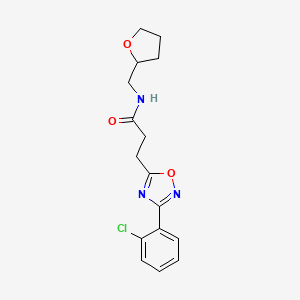
![3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709108.png)
![ethyl 4-[1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-amido]benzoate](/img/structure/B7709116.png)
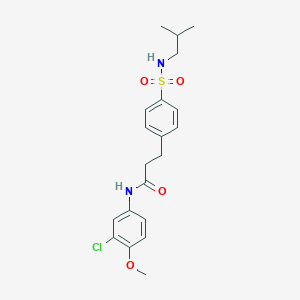
![N-(4-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7709130.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)
